N-[4-(hydrazinocarbonyl)phenyl]propanamide
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Overview
Description
N-[4-(Hydrazinocarbonyl)phenyl]propanamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a hydrazinocarbonyl group attached to a phenyl ring, which is further connected to a propanamide moiety . It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hydrazinocarbonyl)phenyl]propanamide typically involves the reaction of 4-aminobenzoyl hydrazine with propanoyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydrazinocarbonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydrazinocarbonyl group can be oxidized to form corresponding azocarbonyl derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Azocarbonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
N-[4-(hydrazinocarbonyl)phenyl]propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(hydrazinocarbonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or proteins . The hydrazinocarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[4-(Hydrazinocarbonyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-[4-(Hydrazinocarbonyl)phenyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-[4-(hydrazinocarbonyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The propanamide moiety provides different steric and electronic properties compared to its acetamide and butanamide analogs, leading to variations in its interactions with molecular targets .
Properties
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-2-9(14)12-8-5-3-7(4-6-8)10(15)13-11/h3-6H,2,11H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUCHDVMSRWTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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